1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]
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Overview
Description
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] is a unique organic compound with the molecular formula C11H12O2 It is characterized by a spirocyclic structure, which includes a dioxolane ring fused to an indene moiety
Preparation Methods
The synthesis of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] typically involves the reaction of indene with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] can be compared with similar compounds such as:
2’,3’-dihydrospiro[1,3-dioxolane-2,1’-indene]-3’-one: This compound has a similar spirocyclic structure but with a ketone functional group.
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: This compound features a more complex spirocyclic system with additional rings.
The uniqueness of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
183-24-4 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-1,3-dioxolane] |
InChI |
InChI=1S/C11H12O2/c1-2-4-10-8-11(7-9(10)3-1)12-5-6-13-11/h1-4H,5-8H2 |
InChI Key |
AVAUMROQKAQZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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